4,4'-Bis(trimethylacetoxy)benzophenone
Overview
Description
4,4'-Bis(trimethylacetoxy)benzophenone (BTABP) is a type of chromophore, a molecule that absorbs light in the visible range of the electromagnetic spectrum. It has a wide range of applications in the scientific and industrial fields, from the synthesis of dyes and pigments to the production of optical materials. BTABP is a valuable tool for research and development due to its unique properties and its ability to be used in a variety of experiments.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Benzophenone-based derivatives, such as “4,4’-Bis(trimethylacetoxy)benzophenone”, have attracted considerable attention in the molecular design of OLED materials . They offer advantages over their inorganic counterparts, facilitating the creation of customizable and contoured lighting panels .
Thermally Activated Delayed Fluorescent (TADF) Emitters
Benzophenone functions as a classical phosphor with high intersystem crossing efficiency . This makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of TADF emitters .
High External Quantum Efficiencies (EQEs)
Benzophenone-based compounds can convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high EQEs .
Host Materials in OLED Devices
Benzophenone-based compounds are used as host materials in OLED devices . They contribute to the overall performance and efficiency of these devices .
Emissive Material in OLED Devices
In addition to being used as host materials, benzophenone-based compounds are also used as emissive materials in OLED devices . For instance, an additional emitter was used in tandem with emissive material EA20 to achieve desirable emission .
Water Treatment
Benzophenone-4, a derivative of benzophenone, has been identified as an emergent contaminant detected in wastewater treatment plants (WWTPs) . Studies have focused on the degradation of this compound by chlorine and advanced oxidation processes to achieve superior mineralization results .
properties
IUPAC Name |
[4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O5/c1-22(2,3)20(25)27-17-11-7-15(8-12-17)19(24)16-9-13-18(14-10-16)28-21(26)23(4,5)6/h7-14H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYGBVWDYRYTSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408474 | |
Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(trimethylacetoxy)benzophenone | |
CAS RN |
112004-83-8 | |
Record name | 4,4'-BIS(TRIMETHYLACETOXY)BENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-((2,2-DIMETHYLPROPANOYL)OXY)BENZOYL)PHENYL PIVALATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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